molecular formula C19H37N3O2 B15259644 tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate

tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B15259644
M. Wt: 339.5 g/mol
InChI Key: VRXKVUWWKQLOQW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-diazepane carboxylate family, characterized by a seven-membered diazepane ring fused with a tert-butyl carbamate group. The 4-position of the diazepane is substituted with a 4-(2-methylpropyl)piperidin-4-yl moiety, introducing lipophilicity and conformational rigidity. Such scaffolds are prevalent in medicinal chemistry as intermediates or bioactive molecules, particularly targeting neurological or metabolic pathways .

Properties

Molecular Formula

C19H37N3O2

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C19H37N3O2/c1-16(2)15-19(7-9-20-10-8-19)22-12-6-11-21(13-14-22)17(23)24-18(3,4)5/h16,20H,6-15H2,1-5H3

InChI Key

VRXKVUWWKQLOQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Diazepane Carboxylate Derivatives

Compound Name (CAS) Substituent at 4-Position Molecular Formula Molecular Weight Purity Synthesis Yield/Notes Key Applications
Target Compound (Not explicitly listed) 4-(2-Methylpropyl)piperidin-4-yl Likely C₁₈H₃₃N₃O₂ ~323.48 (estimated) N/A N/A Presumed intermediate or bioactive molecule
tert-Butyl 4-((4-Decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate (10m) (4-Decylphenyl)carbamoyl C₂₇H₄₆N₃O₃ 460.35 54% yield (clear oil) General Procedure 2 (column chromatography) Sphingosine-1-phosphate transporter (Spns2) inhibitor research
tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (1152093-60-1) 6-Bromopyridin-2-yl C₁₅H₂₂BrN₃O₂ 356.26 95% Commercial (lab reagent) Cross-coupling reaction intermediate
tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (710973-92-5) Cyclopropylmethyl C₁₄H₂₆N₂O₂ 254.37 Commercial Parchem Chemicals Structural studies or metabolic stability optimization
tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate 5-Bromo-1,3,4-thiadiazol-2-yl C₁₂H₁₈BrN₃O₂S 356.27 N/A N/A Electrophilic substitution reactions
tert-Butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate (683274-60-4) 5-Cyanopyridin-2-yl C₁₆H₂₂N₄O₂ 302.38 N/A N/A Click chemistry or hydrogen-bonding motifs

Structural and Functional Insights

  • Lipophilicity and Bioavailability: The target compound’s 2-methylpropyl (isobutyl) group enhances lipophilicity compared to analogs with polar substituents (e.g., cyanopyridinyl in ). This may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Utility: Brominated derivatives (e.g., ) serve as versatile intermediates for Suzuki or Buchwald-Hartwig couplings.
  • Stability and Reactivity : Cyclopropylmethyl-substituted analogs () may exhibit enhanced metabolic stability due to the cyclopropane ring’s strain-resistant geometry. Conversely, ester-containing derivatives (e.g., ) are prone to hydrolysis, limiting their utility in vivo.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate?

  • Methodology :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of tert-butyl, piperidine, and diazepane moieties. Integration ratios should align with the molecular formula.
    • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for research use) .
    • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or LC-MS to verify molecular weight (expected [M+H]+ or [M+Na]+ adducts).

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .
    • Exposure Mitigation : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical advice if irritation persists .
    • Storage : Store in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

  • Synthesis Insights :
    • Key Steps :

Piperidine-Diazepane Coupling : Use palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions under anhydrous conditions .

Boc Protection/Deprotection : Optimize tert-butyloxycarbonyl (Boc) group stability using trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Yield Optimization :
  • Adjust stoichiometry of 2-methylpropyl substituent precursors to 1.2–1.5 equivalents to avoid side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
    • Pitfalls :
  • Hydrolysis of the Boc group under prolonged basic conditions.
  • Contamination from residual solvents (e.g., DMF) affecting crystallization .

Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?

  • Data Reconciliation :
    • Toxicity Discrepancies : Cross-reference GHS classifications from multiple SDS. For example, some sources report no acute toxicity (e.g., "Not classified" per GHS ), while others note potential respiratory irritation . Validate via in vitro assays (e.g., MTT assay on human cell lines).
    • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Degradation products (e.g., free piperidine) indicate hydrolysis susceptibility .

Q. How can researchers design experiments to explore this compound’s bioactivity in cancer or neurological models?

  • Experimental Design :
    • Target Identification : Use molecular docking to predict interactions with receptors (e.g., GPCRs or kinase domains) due to its piperidine-diazepane scaffold .
    • In Vitro Assays :
  • Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations using Alamar Blue or ATP-based luminescence .
  • Neuroactivity : Evaluate modulation of serotonin/dopamine transporters in neuronal cell cultures via radioligand binding assays .
    • Data Validation : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .

Methodological Guidance Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular Weight~400–450 g/mol (estimated)
SolubilityDMSO (>10 mM), sparingly in water
LogP (Predicted)~3.5 (indicative of moderate lipophilicity)

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductSourceMitigation Strategy
Free PiperidineBoc deprotectionUse scavengers (e.g., TIPS)
Alkylated ImpuritiesExcess 2-methylpropyl reagentPurify via flash chromatography (hexane/EtOAc)

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